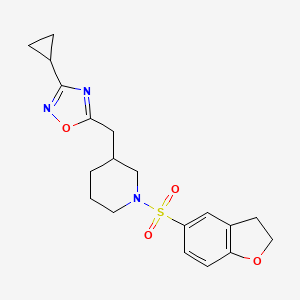
3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a novel synthetic molecule that incorporates a 1,2,4-oxadiazole ring, which has been widely studied for its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure
The molecular formula of the compound is C18H20N4O3S, and its structure includes:
- A cyclopropyl group
- A piperidine moiety
- A sulfonyl group attached to a 2,3-dihydrobenzofuran
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Compounds containing the oxadiazole scaffold have demonstrated activity against various bacteria and fungi. Studies indicate that certain oxadiazole derivatives can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| 1 | Antibacterial against S. aureus | |
| 2 | Antifungal against Candida albicans | |
| 3 | Antitubercular against Mycobacterium tuberculosis |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively documented. For example:
- The compound has shown promising results in inhibiting cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Anti-inflammatory Properties
Compounds similar to 3-Cyclopropyl-5-(...) have been reported to possess anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
Neuroprotective Effects
Recent studies have indicated that oxadiazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases:
- Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in conditions like Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antibacterial activity. The most potent compounds were found to inhibit bacterial growth effectively and showed favorable binding affinities in molecular docking studies.
- Anticancer Activity : In a comparative study on various oxadiazole derivatives, compounds similar to 3-Cyclopropyl... were tested against different cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations.
特性
IUPAC Name |
3-cyclopropyl-5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-27(24,16-5-6-17-15(11-16)7-9-25-17)22-8-1-2-13(12-22)10-18-20-19(21-26-18)14-3-4-14/h5-6,11,13-14H,1-4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPCXFUQHBXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














